An In-depth Technical Guide to the Chemical Properties and Structure of Fenazaquin
An In-depth Technical Guide to the Chemical Properties and Structure of Fenazaquin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of fenazaquin. The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application.
Chemical and Physical Properties
Fenazaquin is a quinazoline acaricide and insecticide.[1][2] Its physicochemical properties are summarized in the table below, providing a quantitative basis for understanding its behavior in various systems.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂N₂O | [3] |
| Molecular Weight | 306.4 g/mol | [3] |
| CAS Number | 120928-09-8 | [3][4] |
| IUPAC Name | 4-[2-(4-tert-butylphenyl)ethoxy]quinazoline | [3] |
| Appearance | Colorless crystals | [3] |
| Melting Point | 77.5-80 °C | [3][5] |
| Water Solubility | 0.1 - 0.2 ppm | [5] |
| Solubility in Organic Solvents (g/L at 23 °C) | In acetone, hexane 33-50, acetone, ethyl acetate 400-500, n-chlorobutane, chloroform, toluene, N-methyl-2-pyrrolidone >500, dichloromethane >600, dimethylformamide 300-400, ethylene glycol <5, isopropanol, methanol 50-100 | [3] |
| Vapor Pressure | 3.4 x 10⁻³ mPa (2.55 x 10⁻⁸ mm Hg) at 25 °C | [3] |
| LogP (Octanol-Water Partition Coefficient) | 5.51 at 20 °C | [3] |
| pKa | 2.44 | [3] |
| Density | 1.16 g/cm³ | [3] |
Chemical Structure
Fenazaquin is a member of the quinazoline chemical class.[2][6] Its structure features a quinazoline ring linked via an ether bond to a phenethyl group, which is substituted with a tert-butyl group.
Structure of Fenazaquin:
Caption: Chemical structure of Fenazaquin.
Experimental Protocols
Several synthetic routes for fenazaquin have been described. A common method involves the reaction of 4-hydroxyquinazoline with a halogenated 4-tert-butylphenylethane derivative.
Protocol 1: Synthesis from 4-tert-butylbenzene ethanol [1][7]
-
Bromination of 4-tert-butylbenzene ethanol: 4-tert-butylbenzene ethanol is reacted with N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction mixture is stirred for 3-5 hours at 25 °C.
-
Purification of the intermediate: The resulting intermediate, 2-(4-tert-butyl-phenyl)bromoethane, is purified through precipitation, dissolution in dichloromethane, washing, and column chromatography.
-
Condensation with 4-hydroxyquinazoline: The purified intermediate is then reacted with 4-hydroxyquinazoline in an organic solvent. The reaction is carried out at a temperature ranging from 0 to 100 °C.
-
Final product isolation: After the reaction is complete, the organic solvent is removed. The crude product is then washed and recrystallized to yield the final fenazaquin product.
Protocol 2: Green Synthesis Method [8]
-
Chlorination of 4-hydroxyquinazoline: 4-hydroxyquinazoline is suspended in an organic solvent with N,N-dimethylformamide as a catalyst. A chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) is added dropwise at a temperature between -5 °C and 120 °C.
-
Removal of chlorinating agent: After the reaction, the excess chlorinating agent is removed by heating.
-
Condensation with p-tert-Butylphenethyl alcohol: A solution of p-tert-butylphenethyl alcohol in an organic solvent is added dropwise to the reaction mixture at a temperature between 0 °C and 100 °C.
-
Work-up: The reaction is held at temperature for 2 hours, after which the organic solvent is removed. The final product is obtained after washing and recrystallization.
Several analytical methods are available for the detection and quantification of fenazaquin in various matrices.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) [9]
-
Principle: This is an enforcement analytical method for determining fenazaquin residues in plant commodities.
-
Procedure:
-
Extraction of fenazaquin from the sample matrix.
-
Separation of fenazaquin from other components using a reversed-phase HPLC column.
-
Detection and quantification using a tandem mass spectrometer. The ion transitions monitored for fenazaquin are m/z 307.0 → 161.2 for quantitation and m/z 307.0 → 147.2 for confirmation.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) [10]
-
Principle: This method is used for the determination of fenazaquin in environmental samples like water and soil.
-
Procedure:
-
Sample preparation, which may include extraction and cleanup steps.
-
Injection of the sample into the GC-MS system.
-
Separation of fenazaquin based on its volatility and interaction with the GC column.
-
Detection and quantification by the mass spectrometer.
-
-
Performance: The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.04 mg/L and 0.14 mg/L, respectively, in a study analyzing irrigation canal water and soil samples.[10]
Mechanism of Action and Signaling Pathways
Fenazaquin's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[3][5][6][11] This disruption of cellular respiration leads to a depletion of ATP, ultimately causing mortality in target pests.
Caption: Fenazaquin inhibits the mitochondrial electron transport chain at Complex I.
Metabolism
The biotransformation of fenazaquin in biological systems primarily involves cleavage of the ether bond and subsequent oxidation reactions.
The metabolic pathway of fenazaquin involves several key transformations:[3][4][5][12]
-
Ether Bond Cleavage: The primary metabolic step is the cleavage of the ether linkage, resulting in the formation of 4-hydroxyquinazoline and corresponding carboxylic acid derivatives.[3][4][5][12]
-
Oxidation of the Alkyl Side Chain: The tert-butyl group on the phenyl ring can undergo oxidation. One of the methyl groups can be oxidized to form an alcohol (Metabolite F1) or a carboxylic acid (Metabolite F2).[4][5][12]
-
Hydroxylation: Further hydroxylation can occur on the O-ether alkyl moiety of Metabolite F1 or at the 2-position of the quinazoline ring of Metabolite F2.[5][12]
Caption: Simplified metabolic pathway of Fenazaquin.
References
- 1. Fenazaquin (Ref: DE 436) [sitem.herts.ac.uk]
- 2. awhhe.am [awhhe.am]
- 3. Fenazaquin | C20H22N2O | CID 86356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. echemi.com [echemi.com]
- 7. CN108299315A - A kind of preparation method of acaricide fenazaquin - Google Patents [patents.google.com]
- 8. CN102558073A - Green synthesis method of fenazaquin - Google Patents [patents.google.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Avrupa Bilim ve Teknoloji Dergisi » Makale » Determination of fenazaquin in irrigation canal water and soil samples by gas chromatography mass spectrometry [dergipark.org.tr]
- 11. irac-online.org [irac-online.org]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
